2-(Diphenylphosphoryl)-N,N-dimethylacetamide
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Overview
Description
2-(Diphenylphosphoryl)-N,N-dimethylacetamide is an organic compound that features a phosphoryl group attached to a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-N,N-dimethylacetamide typically involves the reaction of diphenylphosphoryl chloride with N,N-dimethylacetamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ph2P(O)Cl+N,N-dimethylacetamide→Ph2P(O)N(CH3)2CH2CO
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylacetamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl derivatives, while reduction can produce phosphine oxides.
Scientific Research Applications
2-(Diphenylphosphoryl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)-N,N-dimethylacetamide involves its interaction with molecular targets through its phosphoryl group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphoryl chloride
- N,N-dimethylacetamide
- Diphenylphosphine oxide
Uniqueness
2-(Diphenylphosphoryl)-N,N-dimethylacetamide is unique due to its combination of a phosphoryl group with a dimethylacetamide moiety. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
405266-23-1 |
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Molecular Formula |
C16H18NO2P |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
2-diphenylphosphoryl-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H18NO2P/c1-17(2)16(18)13-20(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI Key |
VXEQFRALCVZMLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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